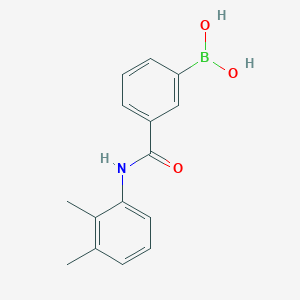

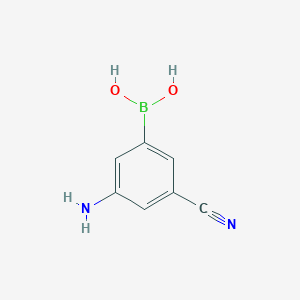

(3-Amino-5-cyanophenyl)boronic acid

Descripción general

Descripción

“(3-Amino-5-cyanophenyl)boronic acid” is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . They are often used as intermediates in the synthesis of complex boronic acid derivatives . The synthetic processes used to obtain these active compounds are relatively simple and well known .

Molecular Structure Analysis

The molecular formula of “(3-Amino-5-cyanophenyl)boronic acid” is C7H7BN2O2 . Its molecular weight is 161.96 . The InChI code of this compound is 1S/C7H7BN2O2/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3,11-12H,10H2 .

Chemical Reactions Analysis

Boronic acids, including “(3-Amino-5-cyanophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds by the reaction of boronic acids with aryl or vinyl halides .

Physical And Chemical Properties Analysis

“(3-Amino-5-cyanophenyl)boronic acid” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of (3-Amino-5-cyanophenyl)boronic Acid Applications

(3-Amino-5-cyanophenyl)boronic acid is a versatile compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Sensing Applications

Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, making them ideal for use in sensing applications . (3-Amino-5-cyanophenyl)boronic acid can be used in the detection of glucose levels in blood, which is crucial for diabetes management. Its interaction with diols can also be exploited in the development of sensors for other biologically relevant molecules.

Biological Labelling

The compound’s reactivity towards diols allows it to be used for biological labelling . It can be conjugated to biomolecules, providing a means to track biological processes or to visualize the distribution of molecules within cells. This application is particularly useful in the study of cellular biology and biochemistry.

Protein Manipulation and Modification

(3-Amino-5-cyanophenyl)boronic acid can be used to modify proteins, which is beneficial for understanding protein function and interactions . The boronic acid moiety can form bonds with amino acid residues in proteins, leading to changes in protein structure and activity. This can be used to study enzyme kinetics or to create modified proteins with new functions.

Therapeutic Development

The ability to interact with various biological molecules makes (3-Amino-5-cyanophenyl)boronic acid a candidate for therapeutic development . It can be used to design drugs that target specific enzymes or signaling pathways. Its specificity and reversible binding properties make it a valuable tool in drug design and pharmacology.

Separation Technologies

In analytical chemistry, (3-Amino-5-cyanophenyl)boronic acid can be used in separation technologies . It can be incorporated into chromatography media to selectively bind and separate compounds based on their ability to interact with boronic acids. This is particularly useful for the purification of complex mixtures or the isolation of specific analytes.

Controlled Release Systems

The compound’s interactions with diols can be harnessed to create controlled release systems . For example, it can be used in the design of insulin delivery systems that respond to glucose levels, releasing insulin when needed. This application has significant potential in the management of chronic diseases like diabetes.

Direcciones Futuras

Boronic acids, including “(3-Amino-5-cyanophenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Mecanismo De Acción

Target of Action

The primary target of (3-Amino-5-cyanophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The (3-Amino-5-cyanophenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid transfers the formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by (3-Amino-5-cyanophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is also known to be an inhibitor of CYP3A4, an important enzyme in drug metabolism .

Result of Action

The result of the action of (3-Amino-5-cyanophenyl)boronic acid is the formation of a new carbon-carbon bond in the Suzuki-Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Propiedades

IUPAC Name |

(3-amino-5-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVJJNXUBHSBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657163 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-cyanophenyl)boronic acid | |

CAS RN |

913943-05-2 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

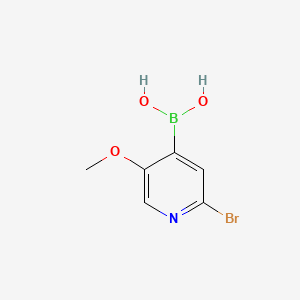

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)